SARS-CoV-2-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-13 is a compound that has garnered significant attention in the scientific community due to its potential as an inhibitor of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of molecules designed to target and inhibit specific proteins essential for the replication and survival of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-13 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the creation of the central scaffold of the molecule through a series of organic reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Functional groups in this compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2-IN-13 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition mechanisms of viral proteases.
Biology: Researchers use it to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: The compound is being explored as a potential therapeutic agent for treating COVID-19 by inhibiting the virus’s replication.
Industry: It may be used in the development of diagnostic tools and antiviral coatings for surfaces.
Mechanism of Action
SARS-CoV-2-IN-13 exerts its effects by targeting specific proteins essential for the virus’s replication. The primary target is the main protease (Mpro) of SARS-CoV-2, which is crucial for processing the viral polyproteins into functional units. By inhibiting this protease, this compound effectively halts the virus’s replication cycle. The compound binds to the active site of the protease, preventing it from cleaving the polyproteins .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Nirmatrelvir: An inhibitor of the SARS-CoV-2 main protease, similar to SARS-CoV-2-IN-13.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory action on the main protease of SARS-CoV-2. Unlike other compounds that may target multiple viral proteins or pathways, this compound’s focused mechanism of action allows for a more targeted therapeutic approach, potentially reducing off-target effects and increasing efficacy .
Properties
Molecular Formula |
C13H8Cl2N2O4 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-8-2-3-11(17(20)21)10(15)6-8/h1-6,18H,(H,16,19) |
InChI Key |
FKLGWJUBUPDJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.